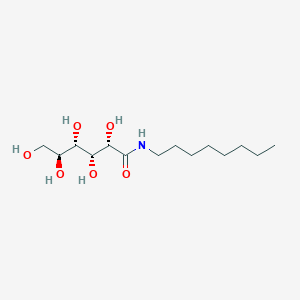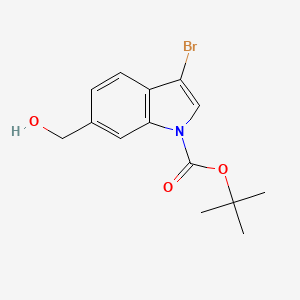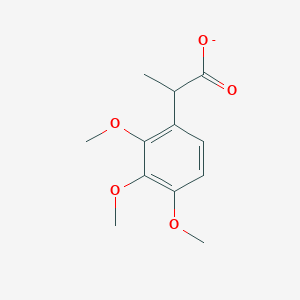
Arachidonoyl coenzyme A lithium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonoyl coenzyme A lithium salt, also known as cis,cis,cis,cis-5,8,11,14-Eicosatetraenoyl coenzyme A lithium salt, is a biochemical compound used in various scientific research applications. It is a derivative of arachidonic acid, a polyunsaturated omega-6 fatty acid, and coenzyme A, a vital cofactor in numerous biochemical reactions. The compound is typically used as a substrate in enzymatic reactions and as a charged membrane-impermeant analog of arachidonic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arachidonoyl coenzyme A lithium salt involves the esterification of arachidonic acid with coenzyme A. The reaction typically requires the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is typically purified using chromatographic techniques and stored at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Arachidonoyl coenzyme A lithium salt undergoes various biochemical reactions, including:
Common Reagents and Conditions
Major Products
Wissenschaftliche Forschungsanwendungen
Arachidonoyl coenzyme A lithium salt has a wide range of applications in scientific research:
Wirkmechanismus
Arachidonoyl coenzyme A lithium salt exerts its effects by acting as a substrate for various enzymes involved in lipid metabolism. The compound is converted into arachidonoyl amino acids and N-acyl glycines, which play crucial roles in cellular signaling pathways. The molecular targets include enzymes such as glycine N-acyltransferase-like 2 (GLYATL2) and lysophosphatidic acid acyltransferase (CGI-58/ABHD5) . The pathways involved include the N-acylation of glycines and the oxidation of arachidonic acid .
Vergleich Mit ähnlichen Verbindungen
Arachidonoyl coenzyme A lithium salt is unique due to its specific structure and function. Similar compounds include:
Palmitoyl coenzyme A: Another long-chain acyl coenzyme A derivative, but with a saturated fatty acid chain.
Stearoyl coenzyme A: Similar to palmitoyl coenzyme A but with a longer saturated fatty acid chain.
Oleoyl coenzyme A: Contains a monounsaturated fatty acid chain, differing from the polyunsaturated chain of arachidonoyl coenzyme A.
These compounds differ in their fatty acid chains, which influence their biochemical properties and functions. This compound is unique due to its polyunsaturated fatty acid chain, which is involved in specific signaling pathways and enzymatic reactions .
Eigenschaften
Molekularformel |
C41H65LiN7O17P3S |
|---|---|
Molekulargewicht |
1059.9 g/mol |
IUPAC-Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8+,12-11+,15-14+,18-17+;/t30-,34-,35-,36+,40-;/m1./s1 |
InChI-Schlüssel |
PFJKRDANWCBXHE-VKSULDSYSA-M |
Isomerische SMILES |
[Li+].CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Kanonische SMILES |
[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-methoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-17-carboxylate](/img/structure/B12340984.png)


![B-[4-(2,2,2-Trifluoroethoxy)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B12341005.png)

![Ethanol, 2-[2-[2-(9-octadecen-1-yloxy)ethoxy]ethoxy]-](/img/structure/B12341013.png)



![2-[[6-[[(3R)-1-[3-[(2-cyano-5-fluorophenyl)methyl]-1-methyl-2,6-dioxo-1,3-diazinan-4-yl]piperidin-3-yl]amino]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile](/img/structure/B12341037.png)

![Octahydropyrano[4,3-b]morpholine](/img/structure/B12341045.png)
